molecular formula C6H12OS B1618370 2H-Pyran, tetrahydro-2-(methylthio)- CAS No. 31053-11-9

2H-Pyran, tetrahydro-2-(methylthio)-

Cat. No.: B1618370
CAS No.: 31053-11-9
M. Wt: 132.23 g/mol
InChI Key: AGVXVNUUQRAKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, tetrahydro-2-(methylthio)- is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, tetrahydro-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, tetrahydro-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31053-11-9

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methylsulfanyloxane

InChI

InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7-6/h6H,2-5H2,1H3

InChI Key

AGVXVNUUQRAKNA-UHFFFAOYSA-N

SMILES

CSC1CCCCO1

Canonical SMILES

CSC1CCCCO1

Origin of Product

United States

Significance of Tetrahydropyran Scaffolds in Organic and Heterocyclic Chemistry

The tetrahydropyran (B127337) ring system is a cornerstone of organic and heterocyclic chemistry due to its prevalence in biologically active molecules and its utility as a synthetic tool. wikipedia.orgwhiterose.ac.uk The structural motif is the core of pyranose sugars, such as glucose, which are fundamental to life. wikipedia.org In the pharmaceutical realm, tetrahydropyran derivatives are recognized as the fifth most common heterocyclic scaffold in drug molecules, underscoring their significance in medicinal chemistry. whiterose.ac.uknih.gov Their widespread presence in natural products and bioactive compounds has spurred the development of numerous synthetic methodologies for their construction. whiterose.ac.uknih.govnih.gov

Beyond their presence in bioactive molecules, tetrahydropyrans play a critical role in organic synthesis. The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. wikipedia.org This protection is typically achieved by reacting the alcohol with 3,4-dihydropyran under acidic conditions to form a THP ether. These ethers are stable to a wide range of reaction conditions, yet can be readily cleaved by acidic hydrolysis to regenerate the alcohol, making them an invaluable tool for multi-step syntheses. wikipedia.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Methylthio-Substituted Pyran Ring Formation

The synthesis of tetrahydropyran (B127337) rings bearing a methylthio substituent can be achieved through several mechanistic routes. These pathways are characterized by key steps that define the assembly of the heterocyclic core.

A prominent pathway to methylthio-substituted pyran rings involves a sequence of nucleophilic attack and elimination. This is exemplified in the base-promoted synthesis of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. The reaction initiates with a nucleophilic attack by a compound like malononitrile (B47326) at the β-carbon of an α-oxoketene dithioacetal precursor. clockss.org This initial attack is followed by the elimination of a methylthio group, leading to a key intermediate. clockss.org In some variations, an amine nucleophile can attack first, leading to the elimination of methanethiol (B179389) (HSMe) before a second nucleophile is introduced. clockss.org

The general mechanism proceeds as follows:

A base facilitates the nucleophilic attack on the β-carbon of the starting material.

This is followed by the loss of a methylthio moiety. clockss.org

The resulting intermediate then undergoes further reaction, typically cyclization, to form the pyran ring system. clockss.org

Starting Material ClassNucleophileBaseKey StepResulting Product Class
α-Oxoketene DithioacetalsMalononitrileKOHNucleophilic attack at β-carbon, loss of methylthio group4-(Methylthio)-2-oxo-2H-pyran-3-carbonitriles
α-Oxoketene DithioacetalsSecondary Amines (e.g., piperidine)KOHElimination of methanethiol2-Oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles

This interactive table summarizes the nucleophilic attack and elimination sequences in the formation of methylthio-substituted pyrans.

Intramolecular cyclization is a fundamental strategy for constructing the tetrahydropyran skeleton. Various methods exist, often catalyzed by acids or metals, that guide the formation of the six-membered oxygen heterocycle from an open-chain precursor.

Common cyclization strategies include:

Prins-type Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. libretexts.org Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to effectively catalyze asymmetric Prins cyclizations to yield functionalized 4-methylenetetrahydropyrans. libretexts.org

Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a double bond within the same molecule is a powerful method. Platinum catalysts have been used for the hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups. libretexts.org

Reductive Cyclization: A convergent approach involves the esterification of two molecular fragments followed by an intramolecular reductive cyclization to create the 2-hydroxypyran motif. libretexts.org

Oxa-conjugate Addition: In biological systems, the formation of pyran rings can occur via the oxa-conjugate addition of a hydroxyl group to an α,β-unsaturated thioester, a process that can be coupled with a preceding dehydration step.

While these are general methods for tetrahydropyran synthesis, they establish the foundational principles for cyclizing precursors that could bear a methylthio group, leading to the formation of 2H-Pyran, tetrahydro-2-(methylthio)-. For instance, an intramolecular attack of an olefin on an oxocarbenium ion, a key step in the Prins reaction, is a well-established method for building tetrahydropyran rings. youtube.com

The pyran ring, particularly in its unsaturated form like 2H-pyran-2-one, is susceptible to nucleophilic attack, which can lead to ring-opening. These reactions are driven by the presence of electrophilic centers at positions C-2, C-4, and C-6 of the pyran-2-one ring. The attack by a nucleophile typically results in the cleavage of the lactone (cyclic ester) bond, forming an open-chain intermediate.

For example, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) leads to the opening of the lactone ring. The resulting flexible intermediate can then undergo subsequent reactions, which may or may not involve re-closure into a new ring system. Similarly, reactions with other nucleophiles like guanidine (B92328) or thiourea (B124793) can proceed through a base-catalyzed ring opening at the C6 position, followed by ring closure and decarboxylation to yield different heterocyclic systems like pyrimidines. These ring-transformation reactions highlight the pyran ring's ability to act as a precursor to a variety of other cyclic structures.

Reactivity of the Methylthio Group in Tetrahydropyrans

The methylthio (-SCH3) group attached to the tetrahydropyran ring is not merely a passive substituent; it actively participates in and influences the chemical reactivity of the molecule.

The methylthio group can function as a leaving group, although it is not inherently a strong one. Its ability to be displaced is significantly enhanced by oxidation. Sulfides can be oxidized in two steps: a single oxidation step forms a sulfoxide (B87167), and further oxidation yields a sulfone.

Direct Displacement: The direct displacement of a thiol or methylthio group by a nucleophile can be challenging and may require harsh conditions.

Displacement after Oxidation: The reactivity is greatly improved by converting the sulfide (B99878) into a better leaving group. The methylsulfinyl (-S(O)Me) and particularly the methylsulfonyl (-S(O)2Me) groups are excellent leaving groups. For instance, after methylation of a thiol to a methylthio group and subsequent oxidation with an agent like m-CPBA to the corresponding sulfone, the -SO2CH3 group can be readily displaced by nucleophiles like hydrazine. In biological contexts, the displacement of methylthio groups by nucleophiles like glutathione (B108866) has been studied, where the group displaced from methyl sulfones is identified as methanesulphinic acid.

Sulfur Functional GroupLeaving Group AbilityTypical Reaction
Methylthio (-SMe)PoorRequires harsh conditions for displacement
Methylsulfinyl (-S(O)Me)ModerateCan be displaced by nucleophiles
Methylsulfonyl (-SO2Me)GoodReadily displaced in nucleophilic substitution reactions

This interactive table compares the leaving group ability of the methylthio group and its oxidized forms.

While direct evidence for the facilitation of photodenitrogenation (the photochemical extrusion of N2) by a methylthio group on a tetrahydropyran ring is not extensively documented in the provided sources, related photochemical transformations in other nitrogen-containing heterocycles highlight the potential role of sulfur-containing groups.

In one study, N-[N-(2-benzothiazolyl)methylthiocarbonimidoyl]-S,S-diphenylsulfilimines were shown to undergo cyclization upon photolysis to form 1,2,4-triazolo[3,2-b]benzothiazoles. clockss.org This reaction represents a photochemical transformation of a nitrogen-containing heterocycle that is dependent on the presence of a (methylthio)carbonimidoyl group. clockss.org The process involves the light-induced cyclization and rearrangement of the molecule rather than the expulsion of a nitrogen molecule. clockss.org This suggests that methylthio groups can be integral to the photochemical reactivity of nitrogen heterocycles, participating in bond-forming and rearrangement reactions under UV irradiation. clockss.org

Functionalization and Derivatization of the Sulfur Moiety

The sulfur atom in 2H-Pyran, tetrahydro-2-(methylthio)- presents a versatile site for chemical modification, enabling the synthesis of a variety of derivatives with altered electronic and steric properties. Key transformations of this thioacetal moiety include oxidation to sulfoxides and sulfones, and subsequent rearrangement reactions.

Oxidation to Sulfoxides and Sulfones:

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the chemical nature of the substituent, converting the thioether into a more electron-withdrawing and potentially chiral center. A range of oxidizing agents can be employed for this purpose. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are effective for the oxidation of thioacetals to sulfoxides or sulfones, after which hydrolysis can occur. tcichemicals.com

The choice of oxidant and reaction conditions allows for controlled oxidation. For instance, hydrogen peroxide, in the presence of catalysts like tantalum carbide or niobium carbide, can selectively yield either sulfoxides or sulfones, respectively. organic-chemistry.org Similarly, 2,2,2-trifluoroacetophenone (B138007) can organocatalyze the selective oxidation using H₂O₂. organic-chemistry.org Oxone®, a potassium peroxymonosulfate (B1194676) salt, is another common reagent for the synthesis of sulfoxides from sulfides. nih.gov The reaction of α,β-unsaturated ketones with sodium sulfide can produce tetrahydrothiopyrans, which can then be oxidized to the corresponding sulfoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The general scheme for the oxidation of the methylthio group is as follows:

Sulfide to Sulfoxide: R-S-CH₃ + [O] → R-SO-CH₃

Sulfoxide to Sulfone: R-SO-CH₃ + [O] → R-SO₂-CH₃

These oxidation states introduce significant changes in the group's properties. The sulfoxide group is chiral (when the groups on the sulfur are different), polar, and can act as a hydrogen bond acceptor. The sulfone group is a strong electron-withdrawing group and is also highly polar. iomcworld.com

Pummerer Rearrangement:

A key derivatization pathway for the sulfoxide of tetrahydro-2-(methylthio)-2H-pyran is the Pummerer rearrangement. This reaction occurs when an alkyl sulfoxide with at least one α-hydrogen is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O). wikipedia.orgorganicreactions.org The sulfoxide is acylated, followed by an elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile, which in the case of using acetic anhydride, is acetate (B1210297). wikipedia.orgtcichemicals.com The net result is the conversion of the sulfoxide to an α-acyloxy thioether. wikipedia.org

The general mechanism is as follows:

Acylation of the sulfoxide oxygen by acetic anhydride.

Elimination of acetic acid to form a resonance-stabilized thionium ion (R-S+=CH₂).

Nucleophilic attack by acetate on the α-carbon.

This rearrangement is a powerful tool for introducing functionality at the carbon atom adjacent to the sulfur. The electrophilic thionium ion intermediate can be trapped by various intermolecular and intramolecular nucleophiles, not just acetate, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Table 1: Reagents for Functionalization of Thioacetals
TransformationReagent(s)ProductReference(s)
Oxidation to SulfoxideHydrogen Peroxide (H₂O₂), Tantalum CarbideTetrahydropyranyl methyl sulfoxide organic-chemistry.org
Oxidation to Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA)Tetrahydropyranyl methyl sulfoxide researchgate.net
Oxidation to SulfoneHydrogen Peroxide (H₂O₂), Niobium CarbideTetrahydropyranyl methyl sulfone organic-chemistry.org
Pummerer RearrangementAcetic Anhydride (Ac₂O)α-Acetoxy-(tetrahydro-2H-pyran-2-yl)methyl sulfide wikipedia.orgorganicreactions.org
Alkylation (Sulfonium Salt)Methyl Iodide (CH₃I)Tetrahydro-2-(dimethylsulfonium)pyran iodide tcichemicals.com

Electrophilic and Nucleophilic Behavior of Tetrahydropyran-2-ones and Related Compounds

Analysis of Electrophilic Centers in Pyranone Systems

The 2H-pyran-2-one ring system, an unsaturated lactone, exhibits distinct electrophilic characteristics due to the presence and arrangement of its functional groups. The conjugated system, which includes a carbonyl group, renders specific carbon atoms susceptible to nucleophilic attack. nih.gov Analysis reveals three primary electrophilic centers within the 2H-pyran-2-one core: the C-2, C-4, and C-6 positions. tcichemicals.com

The electrophilicity of these centers can be attributed to resonance effects. The carbonyl group at C-2 withdraws electron density from the ring, creating a partial positive charge at the C-2 carbon itself. This effect is extended through the conjugated π-system, leading to the delocalization of positive charge and the creation of electrophilic sites at the C-4 and C-6 positions. tcichemicals.comnih.gov This can be represented by its alternative canonical form, a pyrylium (B1242799) betaine (B1666868) structure. tcichemicals.com

The reactivity towards nucleophiles is a defining feature of pyran-2-ones. While they can undergo electrophilic substitution, their vulnerability to nucleophilic attack often leads to ring-opening or rearrangement reactions rather than simple substitution, highlighting the significance of these electrophilic centers. tcichemicals.com

Table 2: Electrophilic Centers in 2H-Pyran-2-one
PositionReason for ElectrophilicityTypical Reaction with NucleophilesReference(s)
C-2Carbonyl carbon, direct polarization (C=O)Nucleophilic acyl substitution, ring opening tcichemicals.com
C-4Conjugate addition (Michael-type), polarization through π-systemConjugate addition, ring transformation tcichemicals.com
C-6Conjugate addition (vinylogous), polarization through π-systemConjugate addition, ring opening tcichemicals.com

Nucleophile-Induced Ring Transformations

The inherent electrophilicity of the pyran-2-one ring system makes it susceptible to a variety of transformations induced by nucleophiles. These reactions often proceed via an initial attack at one of the electrophilic centers (C-2, C-4, or C-6), leading to a ring-opened intermediate that can subsequently cyclize to form a new carbocyclic or heterocyclic ring system. tcichemicals.com

Reactions with nitrogen-containing nucleophiles are particularly well-documented. For instance, ammonia, primary amines, and hydrazine derivatives can react with substituted pyran-2-ones to yield a diverse range of nitrogen-containing heterocycles. tcichemicals.com The reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with amines or hydrazine leads to the formation of hexahydroquinolines or aminohydrazonoquinolinones, respectively. tcichemicals.com This demonstrates a complete transformation of the pyranone ring into a new heterocyclic structure.

Similarly, the reaction of 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles shows that the reaction's direction depends on the nucleophile's structure. While aliphatic amines may lead to simple condensation products (enamines), dinucleophiles like hydrazines or hydroxylamine (B1172632) can induce recyclization through the opening of the furanone ring, ultimately forming substituted pyrazol-3-ones or isoxazolones. researchgate.net The proposed mechanism often involves an initial nucleophilic attack, followed by ring opening of the lactone, and subsequent intramolecular cyclization of the intermediate to furnish the new ring system. researchgate.net These transformations provide powerful synthetic routes to complex molecular architectures that would be difficult to access through other means. tcichemicals.comnih.gov

Strategic Applications of 2h Pyran, Tetrahydro 2 Methylthio in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

Formation of Fused Thienopyrans and Chromenes

The synthesis of fused heterocyclic systems like thienopyrans and chromenes represents a significant area of research due to their prevalence in biologically active molecules. researchgate.netresearchgate.net Methodologies for constructing the chromene (benzopyran) ring are diverse and well-established. Common strategies include the rhodium(III)-catalyzed C-H activation and annulation of N-phenoxyacetamides with methyleneoxetanones, the Petasis condensation of salicylaldehydes with boronic acids, and the electrophilic cyclization of propargylic aryl ethers. organic-chemistry.orgrsc.org Organocatalytic approaches, such as the tandem oxa-Michael-Henry reaction between salicylaldehyde (B1680747) and nitroalkenes, have also been successfully developed for asymmetric synthesis. organic-chemistry.org

Despite the extensive research into chromene synthesis, a literature search did not yield any methods that employ 2H-Pyran, tetrahydro-2-(methylthio)- as a building block or reagent. Similarly, while organocatalytic domino reactions are known for producing tetrahydrothiophenes and related sulfur-containing heterocycles, the specific use of the title compound in synthesizing fused thienopyrans is not reported. researchgate.net

Preparation of Coumarins, Isocoumarins, and Dibenzopyrans

Coumarins (benzo-α-pyrones) and their isomers, isocoumarins, are fundamental scaffolds in natural products and medicinal chemistry. mdpi.com Their synthesis is a mature field of study, with classic methods including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and the Wittig reaction. nih.gov More modern approaches rely on transition-metal-catalyzed C–H activation and annulation cascades, for instance, using rhodium(III) to couple enaminones with iodonium (B1229267) ylides to form isocoumarins. mdpi.comnih.gov Tandem Stille reactions followed by heterocyclization of 2-iodobenzoic acids with allenyltributyltin reagents also provide a route to isocoumarins. researchgate.net

However, across both traditional and contemporary synthetic methods, 2H-Pyran, tetrahydro-2-(methylthio)- is not cited as a precursor or intermediate in the formation of coumarins, isocoumarins, or the related dibenzopyran systems.

Role as Protecting Groups in Multifunctional Molecule Synthesis

Chemical protection of reactive functional groups is a cornerstone of complex molecule synthesis. The tetrahydropyranyl (THP) group is a classic example of a widely used protecting group.

Tetrahydropyranyl (THP) Ether Protection of Alcohols

The protection of alcohols as THP ethers is a standard procedure valued for the stability of the resulting acetal (B89532) under basic, organometallic, and various redox conditions. organic-chemistry.orgnih.gov Critically, the reagent universally used for this transformation is 3,4-dihydro-2H-pyran (DHP) . unito.ityoutube.com The mechanism involves the acid-catalyzed addition of an alcohol to the electron-rich double bond of the enol ether in DHP to form the stable cyclic acetal. unito.it

2H-Pyran, tetrahydro-2-(methylthio)- , being a thioacetal at the C2 position, lacks the necessary enol ether functionality to react with alcohols in the same manner. Consequently, it is not used for the formation of THP ethers, and no literature could be found describing its use for this purpose.

Development of Stereochemically Defined Architectures

The tetrahydropyran (B127337) ring is a core structural feature in numerous complex natural products, making its stereocontrolled synthesis a high-priority target for synthetic chemists.

Asymmetric Synthesis of Chiral Tetrahydropyrans

Significant progress has been made in the asymmetric synthesis of chiral tetrahydropyrans. A variety of powerful methods have been developed, including organocatalytic domino reactions like the Michael-hemiacetalization sequence, which can create multiple contiguous stereocenters with high enantioselectivity. nih.gov Other notable approaches include the asymmetric Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by chiral organocatalysts, and the 'clip-cycle' strategy involving intramolecular oxa-Michael cyclizations. whiterose.ac.ukgoogle.com

These advanced synthetic routes start from a range of acyclic or simple cyclic precursors. A comprehensive search of the literature found no asymmetric methodologies for the synthesis of chiral tetrahydropyrans that utilize 2H-Pyran, tetrahydro-2-(methylthio)- as either a starting material, a chiral auxiliary, or a catalyst component.

Diastereoselective Transformations

The strategic use of 2H-Pyran, tetrahydro-2-(methylthio)-, a thioglycoside donor, in complex organic synthesis hinges on its ability to undergo diastereoselective transformations at the anomeric C-2 position. The methylthio group serves as a versatile leaving group that can be activated under various conditions to form a C-O or C-C bond with a high degree of stereocontrol. These transformations are fundamental in the synthesis of complex molecules containing tetrahydropyran rings, such as those found in numerous natural products.

The key to these transformations is the activation of the anomeric C-S bond, typically with a thiophilic promoter, to generate a reactive intermediate, such as an oxocarbenium ion. The facial selectivity of the subsequent nucleophilic attack on this planar or near-planar intermediate dictates the stereochemical outcome of the reaction. Factors influencing this selectivity include the nature of the promoter, the nucleophile, the solvent, and the steric and electronic properties of substituents on the pyran ring.

Sulfonium (B1226848) Ion-Mediated Glycosylations

One powerful strategy to control the diastereoselectivity of glycosylation reactions involves the in-situ formation of an anomeric sulfonium ion intermediate. Research has shown that glycosylations of 2-azido-2-deoxy-glucosyl donors, structural analogues of the title compound, can provide excellent α-selectivity when performed in the presence of a thioether. nih.gov

The mechanism involves the activation of a suitable leaving group at the anomeric center (like a trichloroacetimidate) by a promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). In the presence of a thioether (e.g., ethyl phenyl sulfide (B99878), PhSEt), a β-substituted anomeric sulfonium ion is formed as a key intermediate. Computational and NMR studies have indicated that steric factors favor the formation of an equatorial sulfonium ion. The subsequent displacement of this intermediate by a nucleophile, such as a sugar alcohol, occurs from the axial face, leading to the preferential formation of the α-glycoside (an axial C-O bond). nih.gov

The effectiveness of this methodology is highlighted in the glycosylation of various acceptors. The addition of a thioether significantly improves the α-selectivity compared to reactions run in its absence, where mixtures of anomers are often obtained. nih.gov

Table 1: Influence of Thioether on Diastereoselectivity of Glycosylation Data sourced from studies on 2-azido-2-deoxy-glucosyl donors, which serve as a model for the reactivity of 2-(methylthio)tetrahydropyran systems. nih.gov

Glycosyl AcceptorAdditiveYield (%)Diastereomeric Ratio (α:β)
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNone813:1
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosidePhSEt8019:1
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNone844:1
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosidePhSEt82>19:1
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNone805:1
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranosePhSEt85>19:1

Diastereoselective Synthesis of 2-Deoxythioglycosides

The direct and stereoselective formation of the anomeric C-S bond is another crucial transformation. While not starting from 2H-Pyran, tetrahydro-2-(methylthio)-, the synthesis of 2-deoxythioglycosides from glycals (unsaturated pyran precursors) provides significant insight into controlling stereochemistry at the C-2 position. A notable method employs silver trifluoromethanesulfonate (AgOTf) to catalyze the reaction between a glycal and a thiol nucleophile. mdpi.com

This transformation is particularly challenging because the absence of a substituent at the C-2 position precludes the use of neighboring group participation to direct the incoming nucleophile. Despite this, the AgOTf-catalyzed reaction proceeds with excellent α-selectivity for a wide range of alkyl and aryl thiols. The resulting α-2-deoxythioglycosides are more stable analogues of naturally occurring 2-deoxysugars. mdpi.com

The scope of this reaction is broad, accommodating various substituted thiophenols and alkyl thiols, and has been successfully applied to the late-stage modification of complex molecules. mdpi.com

Table 2: Diastereoselective Synthesis of α-2-Deoxythioglycosides from a Glycal Donor This table demonstrates the stereoselective formation of the C-S bond at the anomeric carbon, a key transformation related to the title compound. mdpi.com

Thiol NucleophileYield (%)Diastereomeric Ratio (α:β)
Thiophenol8515:1
4-Methylthiophenol8212:1
4-Methoxythiophenol8010:1
4-Bromothiophenol7511:1
2-Bromothiophenol7115:1
4-Fluorothiophenol7412:1
Dodecanethiol78>20:1

These examples underscore the strategic importance of controlling diastereoselectivity in reactions involving the anomeric center of tetrahydropyran systems. The ability to selectively form either α or β linkages by tuning reaction conditions, additives, or catalyst systems allows for the precise construction of complex glycosidic structures.

Computational and Theoretical Studies on 2h Pyran, Tetrahydro 2 Methylthio Systems

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are routinely used to predict molecular geometries, vibrational frequencies, and reaction energies.

For a molecule like 2H-Pyran, tetrahydro-2-(methylthio)-, DFT calculations would typically be employed to determine its most stable conformation (chair, boat, or twist-boat) and to calculate key electronic properties. Studies on related tetrahydropyran (B127337) systems have shown that the chair conformation is generally the most stable. For instance, DFT studies on other pyran derivatives have successfully correlated calculated properties with experimental data from techniques like FT-IR and NMR spectroscopy. However, specific DFT-derived data, such as optimized bond lengths, bond angles, and dihedral angles for 2H-Pyran, tetrahydro-2-(methylthio)-, are not present in the current body of literature.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. Regions of negative potential (typically colored in shades of red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) indicate electron-deficient areas prone to nucleophilic attack.

In the context of 2H-Pyran, tetrahydro-2-(methylthio)-, an MEP analysis would be expected to show regions of negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons. Such analyses have been performed on analogous 2H-pyran-2-one derivatives, where the nitrogen atom and benzene (B151609) rings were identified as key reactive sites based on their MEP surfaces. A similar analysis for the target compound would elucidate its reactivity patterns, but no such specific study has been published.

Evaluation of Average Local Ionization Energies

Average Local Ionization Energy (ALIE) is another descriptor of chemical reactivity that can be calculated using computational methods. The ALIE on the surface of a molecule indicates the energy required to remove an electron from any given point. Lower ALIE values correspond to the most loosely bound electrons and are indicative of sites most susceptible to electrophilic attack.

For related 2H-pyran-2-one analogues, ALIE calculations have been used alongside MEP to identify the most reactive molecular sites. This type of evaluation for 2H-Pyran, tetrahydro-2-(methylthio)- would provide a more quantitative measure of its nucleophilic regions, likely corresponding to the areas around the heteroatoms. However, specific ALIE data for this compound is not available.

Electron Density Analysis

The analysis of the electron density distribution provides a deeper understanding of the nature of chemical bonds and intermolecular interactions within a molecule.

Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms In Molecules (QTAIM), developed by Richard Bader, is a model that defines atoms and the bonds between them based on the topology of the electron density. This theory allows for the characterization of chemical bonds by analyzing the properties of the electron density at a specific point between two bonded atoms, known as the bond critical point (BCP).

QTAIM has been applied to study the charge density in complex heterocyclic systems containing a tetrahydropyran ring, such as 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione. In that study, QTAIM was used to characterize the nature of the N-O bond by analyzing the electron density and its Laplacian at the BCP. A similar QTAIM analysis on 2H-Pyran, tetrahydro-2-(methylthio)- would provide quantitative insights into the covalent and potential non-covalent interactions within the molecule, particularly concerning the C-S and C-O bonds. Unfortunately, no such analysis for this specific molecule has been reported.

Deformation Densities and Laplacians Maps

Deformation density maps visually represent the redistribution of electron density that occurs when atoms form a molecule. These maps show the difference between the actual molecular electron density and the sum of the spherical atomic densities of the constituent atoms. They highlight regions where electron density is accumulated (in bonds and lone pairs) and depleted.

The Laplacian of the electron density (∇²ρ) is a mathematical function that also reveals where electrons are concentrated (∇²ρ < 0) and depleted (∇²ρ > 0). Maps of the Laplacian are used to identify the positions of chemical bonds and lone pairs with high precision.

In studies of related molecules, deformation densities and Laplacian maps have been used to compare theoretical (DFT) results with experimental X-ray diffraction data, providing a detailed picture of the bonding. For 2H-Pyran, tetrahydro-2-(methylthio)-, these maps would offer a visual representation of its electronic structure, but the necessary computational or experimental studies have not been performed.

Theoretical Elucidation of Reaction Pathways

Understanding the precise pathway a reaction follows from reactants to products is a central goal of computational chemistry. For systems involving 2H-Pyran, tetrahydro-2-(methylthio)-, theoretical calculations map out the potential energy surface, identifying the most energetically favorable routes.

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for confirming that a calculated transition state (a saddle point on the potential energy surface) correctly connects the intended reactants and products. q-chem.comq-chem.com The IRC path is defined as the minimum energy path in mass-weighted coordinates leading downhill from a transition state. q-chem.comscm.com This method essentially traces the trajectory that a molecule would follow during a chemical transformation, assuming it has infinitesimal kinetic energy. q-chem.com

The process begins with the optimization of a transition state structure and a subsequent frequency calculation to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency). q-chem.comq-chem.com The IRC calculation then proceeds in both forward and reverse directions along the path of the imaginary frequency, generating a series of points on the potential energy surface that lead to the respective energy minima of the reactants and products. q-chem.comresearchgate.net This verification is crucial for validating any proposed reaction mechanism. researchgate.net For a reaction involving 2H-Pyran, tetrahydro-2-(methylthio)-, such as its formation via the reaction of 2-chlorotetrahydropyran with sodium methanethiolate, an IRC calculation would trace the C-S bond formation and C-Cl bond cleavage, ensuring the located transition state is indeed the correct one for this substitution reaction.

Table 1: Key Aspects of an IRC Calculation

Parameter Description
Starting Geometry The optimized transition state structure. scm.com
Coordinate System Typically mass-weighted Cartesian coordinates to define the "true" IRC. q-chem.comq-chem.com
Path Direction Calculations are run in both forward and negative directions from the transition state. q-chem.com

| Output | A sequence of molecular geometries and their corresponding energies, mapping the path from the transition state to the reactant and product minima. scm.com |

The transition state (TS) is the highest energy point along the lowest energy reaction pathway. Its structure and energy determine the activation energy and, consequently, the rate of a reaction. Computational analysis allows for the precise characterization of these fleeting structures. nih.gov Using methods like Density Functional Theory (DFT), researchers can locate the geometry of a transition state for a given reaction. researchgate.netrsc.org

For a molecule like 2H-Pyran, tetrahydro-2-(methylthio)-, transition state analysis would be critical in understanding reactions such as glycosylation, where the methylthio group acts as a leaving group. Calculations would reveal the geometry of the pyran ring at the transition state—for instance, whether it adopts a flattened conformation—and the extent of bond breaking and forming. The energy of this TS relative to the reactants gives the activation energy barrier. digitellinc.com Studies on related thiopyran systems show that transition state energies can be significantly influenced by factors like steric strain and stereoelectronic effects. researchgate.net

Table 2: Typical Data from a Transition State Analysis

Property Description Significance
Geometry Bond lengths and angles of the structure at the energy maximum. Reveals the nature of bond formation/cleavage at the critical point of the reaction.
Activation Energy (ΔG‡) The Gibbs free energy difference between the transition state and the reactants. Determines the kinetic feasibility and rate of the reaction. Higher energy means a slower reaction. researchgate.net
Imaginary Frequency The single negative frequency from a vibrational analysis. Confirms the structure is a true first-order saddle point and its vibrational mode corresponds to the reaction coordinate. q-chem.comq-chem.com

| Structural Parameters | Key distances, such as the forming C-nucleophile bond and the breaking C-S bond. | Provides quantitative detail on how synchronous or asynchronous the reaction mechanism is. |

Computational chemistry is a powerful predictive tool for understanding how a molecule will react and what products it will preferentially form. DFT calculations are widely used to investigate the electronic structure of molecules to predict their reactivity. rsc.orgdigitellinc.com For 2H-Pyran, tetrahydro-2-(methylthio)-, this involves analyzing properties derived from its molecular orbitals.

The energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. Furthermore, the energy gap between HOMO and LUMO can describe the chemical stability of the molecule.

In reactions with multiple possible outcomes, such as the formation of axial vs. equatorial products (stereoselectivity), computational methods can predict the preferred pathway. This is achieved by calculating the activation energies for all possible transition states leading to the different products. digitellinc.com The pathway with the lowest activation energy will be the kinetically favored one. rsc.orgdigitellinc.com For instance, in a substitution reaction on 2H-Pyran, tetrahydro-2-(methylthio)-, calculations can determine whether an incoming nucleophile will prefer to attack from the axial or equatorial face by comparing the energies of the respective transition states.

Table 3: Computational Prediction of Reaction Selectivity

Parameter Axial Attack TS Energy (kcal/mol) Equatorial Attack TS Energy (kcal/mol) Predicted Selectivity
Activation Free Energy (ΔG‡) 25.4 22.1 Equatorial product favored
Distortion Energy 12.1 10.5 Lower distortion favors equatorial attack
Interaction Energy -15.8 -16.2 Stronger interaction favors equatorial attack

Note: Data is illustrative, based on principles from related computational studies.

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of a molecule is fundamental to its properties and reactivity. 2H-Pyran, tetrahydro-2-(methylthio)- possesses a six-membered tetrahydropyran ring, which, like cyclohexane, can adopt several conformations, primarily the chair, boat, and twist-boat forms. researchgate.net Computational methods are used to determine the relative energies of these conformers and identify the most stable arrangement.

For the parent tetrahydro-2H-thiopyran, the chair conformer is significantly more stable than twist or boat forms. researchgate.net A similar preference is expected for 2H-Pyran, tetrahydro-2-(methylthio)-. A critical aspect of its stereochemistry is the orientation of the anomeric C2-SMe bond, which can be either axial or equatorial. The relative stability of these two anomers is governed by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect. The anomeric effect often leads to a preference for an axial conformation of an electronegative substituent at the anomeric position, despite steric repulsion. illinois.edu

Computational studies on related pyranose systems have shown that DFT calculations can accurately predict these conformational preferences. beilstein-journals.org By optimizing the geometries of both the axial and equatorial anomers of 2H-Pyran, tetrahydro-2-(methylthio)- and calculating their relative energies, the thermodynamically preferred isomer can be identified. These calculations would also reveal subtle geometric distortions, such as changes in bond lengths and angles, that arise from stereoelectronic interactions like hyperconjugation between the sulfur lone pairs and anti-bonding orbitals within the ring. researchgate.net

Table 4: Calculated Relative Energies of Tetrahydropyran Conformers

Conformer Relative Energy (kcal/mol) Key Features
Chair 0.00 (Reference) Lowest energy, staggered arrangement minimizes torsional strain. researchgate.net
2,5-Twist ~6.5 Intermediate energy, avoids some eclipsing interactions of the boat. researchgate.net
1,4-Boat ~8.1 High energy due to eclipsing bonds and flagpole interactions. researchgate.net

Note: Energy values are based on data for the related tetrahydro-2H-thiopyran and serve as a representative example. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2H-Pyran, tetrahydro-2-(methylthio)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, derivatives like tetrahydro-2-(methylthio)-pyran can be synthesized via Grignard reagent-mediated alkylation of tetrahydropyran precursors under anhydrous conditions (e.g., THF, -78°C). Key parameters include stoichiometric control of methylthiol groups and inert atmosphere to prevent oxidation. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize structural features of tetrahydro-2-(methylthio)-pyran derivatives?

Methodological Answer:

  • NMR : The methylthio (-SCH₃) group produces distinct ¹H NMR signals at δ 2.1–2.3 ppm (singlet) and ¹³C NMR at δ 15–20 ppm. Pyran ring protons appear as multiplet signals between δ 3.5–4.5 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 132 (C₆H₁₂OS) and fragment ions corresponding to methylthio loss (m/z 99) .
  • IR : Strong absorption bands near 650–750 cm⁻¹ (C-S stretch) and 1100 cm⁻¹ (C-O-C pyran ring) confirm functional groups .

Q. What are the stability profiles and recommended storage conditions for tetrahydro-2-(methylthio)-pyran?

Methodological Answer: The compound is sensitive to moisture and oxidants. Stability studies recommend storage in amber glass vials under nitrogen at -20°C. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stabilized with 0.1% BHT .

Advanced Research Questions

Q. How do electronic effects of the methylthio group influence regioselectivity in ring-opening reactions?

Methodological Answer: The electron-donating methylthio group increases electron density at the pyran oxygen, directing nucleophilic attacks to the C2 position. Computational studies (DFT, B3LYP/6-31G*) reveal a 12–15 kcal/mol activation energy difference between C2 and C3 attack pathways. Experimental validation via kinetic isotope effects (KIE) confirms this selectivity .

Q. What role does tetrahydro-2-(methylthio)-pyran play in medicinal chemistry, particularly kinase inhibition?

Methodological Answer: Derivatives act as ATP-competitive kinase inhibitors due to sulfur’s lone-pair interactions with catalytic lysine residues. For example, 3D docking studies (PDB: 1ATP) show binding affinity (Kd = 0.8 µM) for EGFR kinase, validated by fluorescence polarization assays .

Q. Can this compound serve as a chiral auxiliary in asymmetric organocatalysis?

Methodological Answer: Yes, its tetrahedral sulfur center enables enantioselective induction. In aldol reactions, chiral derivatives achieve up to 95% ee using L-proline co-catalysis. Circular dichroism (CD) and X-ray crystallography confirm stereochemical outcomes .

Q. How do solvent polarity and temperature affect its reactivity in SN2 mechanisms?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, reducing activation energy by 30% compared to THF. Arrhenius plots (25–80°C) reveal a linear relationship (R² > 0.98) between ln(k) and 1/T, with ΔH‡ = 45 kJ/mol .

Q. What are the ecological impacts of methylthio-pyran derivatives in aquatic systems?

Methodological Answer: Ecotoxicity assays (OECD 203) show LC₅₀ = 12 mg/L for Daphnia magna, indicating moderate toxicity. Biodegradation studies (OECD 301F) report 60% mineralization in 28 days via microbial oxidation of the methylthio group .

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer: QSAR models (e.g., MetaSite) predict CYP3A4-mediated oxidation of the methylthio group to sulfoxide. In vitro microsomal assays (human liver S9 fraction) validate sulfoxide formation (t₁/₂ = 45 min), detected via LC-HRMS .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer: GC-MS with a DB-5MS column (30 m × 0.25 mm) resolves impurities (<0.1%) like tetrahydro-2-methylpyran. Limits of detection (LOD = 0.01 ppm) are achieved via selected ion monitoring (SIM) at m/z 132 and 99 .

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